molecular formula C6H5BrF2N2 B13696501 2-Bromo-5-(1,1-difluoroethyl)pyrimidine

2-Bromo-5-(1,1-difluoroethyl)pyrimidine

Cat. No.: B13696501
M. Wt: 223.02 g/mol
InChI Key: NKVNAJOEOVWAFT-UHFFFAOYSA-N
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Description

2-Bromo-5-(1,1-difluoroethyl)pyrimidine ( 2408666-95-3 ) is a valuable brominated and difluoroalkyl-substituted heteroaromatic compound used primarily as a key synthetic intermediate in organic chemistry and drug discovery research. With a molecular formula of C6H5BrF2N2 and a molecular weight of 223.02 g/mol , this reagent offers two distinct reactive sites: the bromine atom allows for further functionalization via cross-coupling reactions (e.g., Suzuki, Negishi), while the 1,1-difluoroethyl group can serve as a bioisostere or to modulate the compound's lipophilicity and metabolic stability . The specific placement of these functional groups on the pyrimidine ring makes it a particularly useful scaffold for constructing more complex molecules, especially in the development of pharmaceutical candidates and agrochemicals. Its physicochemical properties are influenced by the strong electron-withdrawing nature of the fluorine atoms. This product is intended for use in research settings as a building block to create novel compounds for screening and development. It is supplied with high purity and requires cold-chain transportation to ensure stability. Please Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

Molecular Formula

C6H5BrF2N2

Molecular Weight

223.02 g/mol

IUPAC Name

2-bromo-5-(1,1-difluoroethyl)pyrimidine

InChI

InChI=1S/C6H5BrF2N2/c1-6(8,9)4-2-10-5(7)11-3-4/h2-3H,1H3

InChI Key

NKVNAJOEOVWAFT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(N=C1)Br)(F)F

Origin of Product

United States

Preparation Methods

Bromination of 6-(1,1-Difluoroethyl)pyridine Derivatives

Synthetic Route:
The most straightforward method involves the bromination of a pre-formed 6-(1,1-difluoroethyl)pyridine. This approach is supported by the synthesis of similar compounds, such as 2-Bromo-6-(1,1-difluoroethyl)pyridine, which involves electrophilic aromatic substitution using brominating agents.

Reaction Conditions:

  • Reagent: Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a radical initiator or catalyst.
  • Solvent: Acetic acid or dichloromethane.
  • Temperature: Typically 0°C to room temperature to ensure selectivity.
  • Reaction Time: Several hours, monitored via TLC.

Example:
In the synthesis of 2-Bromo-6-(1,1-difluoroethyl)pyridine, bromination occurs at the 2-position of the pyridine ring, facilitated by the activating effect of the difluoroethyl group. The process yields high purity products with yields often exceeding 90%.

One-Step Synthesis via 2-Bromomalonaldehyde and Amidines

Innovative Method (CN110642788A):
A notable approach involves a one-step reaction between 2-bromomalonaldehyde and amidine derivatives to directly form 5-bromo-2-substituted pyrimidine compounds. This method simplifies the synthesis, reduces costs, and is suitable for large-scale production.

Reaction Scheme:
$$ \text{2-bromomalonaldehyde} + \text{amidine} \rightarrow \text{pyrimidine core} $$

Reaction Conditions:

  • Temperature: Typically conducted at room temperature or slightly elevated (around 80°C).
  • Solvent: Ethanol or acetic acid.
  • Catalysts: None required, though acids or bases can be used to facilitate cyclization.
  • Reaction Time: Usually within 5-8 hours, monitored by HPLC or TLC.

Advantages:

Note:
While this method directly yields the pyrimidine core with bromination at the 2-position, subsequent functionalization may be needed to introduce the difluoroethyl substituent.

Functionalization of Pyrimidine Rings with Difluoroethyl Groups

Method:
The incorporation of the 1,1-difluoroethyl group typically involves nucleophilic substitution or addition reactions on activated pyrimidine precursors. This can be achieved via:

Reaction Conditions:

  • Reagents: Difluoroethyl halides or organometallic reagents.
  • Catalysts: Transition metal catalysts (e.g., copper, palladium) for cross-coupling.
  • Solvent: DMSO, DMF, or tetrahydrofuran.
  • Temperature: Elevated (80–120°C) for cross-coupling reactions.

Outcome:
These reactions enable selective modification at the 5-position or other sites, forming the target compound with high regioselectivity.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield (%) Remarks
Bromination of 6-(1,1-difluoroethyl)pyridine 6-(1,1-difluoroethyl)pyridine Bromine or N-bromosuccinimide 0°C to room temp >90 High regioselectivity at 2-position
One-step from 2-bromomalonaldehyde and amidines 2-bromomalonaldehyde, amidine No catalyst 80°C, 5-8 hrs 80–90 Simplified, scalable, high yield
Cross-coupling of halogenated pyrimidines Halogenated pyrimidine derivatives Difluoroethyl nucleophile, Pd catalyst 80–120°C Variable Precise control of regioselectivity

Challenges and Considerations

  • Selectivity: Bromination must be controlled to prevent polybromination or substitution at undesired positions.
  • Reactivity of Difluoroethyl Groups: The electron-withdrawing nature of difluoroethyl can deactivate certain positions, requiring optimized conditions.
  • Scale-up: Methods involving hazardous reagents like bromine or organometallics demand strict safety protocols for industrial applications.
  • Purity: Achieving high purity (>99%) often necessitates chromatographic purification, especially in multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(1,1-difluoroethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

    Coupling Reactions: Reagents include boronic acids or esters, palladium catalysts, and bases such as potassium phosphate.

Major Products Formed

Comparison with Similar Compounds

Table 1: Key Pyrimidine Derivatives and Their Properties

Compound Name Molecular Formula Molecular Weight CAS Number Substituents (Positions) Primary Use/Application Reference
5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine C₆H₆BrF₂N₃ 238.03 2445784-57-4 Br (5), 1,1-difluoroethyl (4), NH₂ (2) Pharmaceutical intermediates
4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine C₆H₅Br₂FN₂ 283.92 1307315-02-1 Br (4, 6), F (5) Synthetic intermediates
Bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione) C₉H₁₃BrN₂O₂ 261.12 314-40-9 Br (5), methyl (6), alkyl chain (3) Herbicide
2-[2',3'-Difluoro-4'-(trans-5"-hexyl-1",3"-dioxan-2"-yl)phenyl]-5-bromopyrimidine C₂₁H₂₄BrF₂N₂O₂ 469.33 N/A Br (5), fluorophenyl-dioxane (2) Liquid crystal synthesis

Comparative Analysis

Substituent Effects on Reactivity

  • Bromine Position : Bromine at position 2 (target compound) vs. position 4 or 5 (other derivatives) influences regioselectivity in cross-coupling reactions. For example, 5-bromo derivatives like bromacil are less reactive in Suzuki couplings compared to 2-bromo analogs .
  • Fluorine and Difluoroethyl Groups : The 1,1-difluoroethyl group enhances metabolic stability and lipophilicity, making derivatives like 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine suitable for drug discovery . In contrast, simple fluorination (e.g., 4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine) may improve pesticidal activity .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Bromo-5-(1,1-difluoroethyl)pyrimidine?

The synthesis typically involves nucleophilic substitution reactions. For example, bromine introduction at the pyrimidine ring can be achieved using halogenating agents (e.g., PBr₃ or NBS) under controlled conditions. The difluoroethyl group may be introduced via alkylation or cross-coupling reactions. Key factors include solvent polarity (e.g., acetonitrile for solubility), base selection (e.g., triethylamine to neutralize HBr byproducts), and reflux conditions to drive reaction completion. Analogous routes for similar brominated pyrimidines suggest optimizing stoichiometry and reaction time to minimize side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of spectroscopic and chromatographic methods:

  • NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and fluorine coupling patterns.
  • HPLC-MS for purity assessment and molecular weight verification.
  • X-ray crystallography (if crystals are obtainable) to resolve bond angles and confirm stereoelectronic effects of the difluoroethyl group.
  • Melting point analysis (compared to literature values of structurally similar compounds, e.g., 230°C for brominated pyrimidines) .

Q. What are the critical safety protocols for handling brominated pyrimidines like this compound?

  • Use fume hoods and glove boxes to avoid inhalation or skin contact.
  • Wear chemical-resistant gloves (e.g., nitrile) and safety goggles .
  • Store in airtight containers under inert gas (e.g., argon) to prevent degradation.
  • Follow waste disposal guidelines for halogenated organic compounds, as improper disposal may release toxic fumes .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in nucleophilic substitutions?

Optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) may enhance nucleophilicity.
  • Catalyst selection : Palladium or copper catalysts for cross-coupling steps.
  • Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) to balance reaction rate and side-product formation.
  • Continuous flow reactors : Improve mixing and heat transfer for scalable synthesis .

Q. What experimental approaches elucidate the role of the difluoroethyl group in molecular interactions?

  • X-ray crystallography : Resolve intermolecular interactions (e.g., C-F···H hydrogen bonds) in co-crystals with target enzymes.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to biological targets.
  • DFT calculations : Model electronic effects of fluorine substitution on reactivity and binding .

Q. How can contradictory data in cross-coupling reactions involving this compound be resolved?

Apply Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst loading, ligand type, solvent). Use HPLC kinetic profiling to identify intermediates and side products. Compare results with analogous brominated pyrimidines to isolate steric/electronic influences .

Q. What computational models predict the regioselectivity of subsequent functionalization reactions?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyrimidine ring.
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states during Suzuki-Miyaura couplings.
  • Machine Learning : Train models on existing brominated pyrimidine reaction datasets to predict optimal conditions .

Q. What in vitro assays are suitable for assessing the bioactivity of this compound?

  • Enzyme inhibition assays : Measure IC₅₀ values against kinases or phosphatases using fluorogenic substrates.
  • Cell viability assays (e.g., MTT): Screen for cytotoxicity in cancer cell lines.
  • Surface Plasmon Resonance (SPR) : Monitor real-time binding kinetics to recombinant proteins .

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